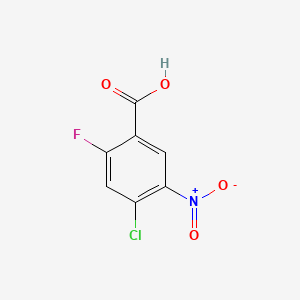

4-Chloro-2-fluoro-5-nitrobenzoic acid

描述

Contextualization within Halogenated Benzoic Acid Derivatives for Synthetic Applications

Halogenated benzoic acid derivatives represent a significant class of compounds in organic synthesis. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzene (B151609) ring of benzoic acid profoundly influences the molecule's electronic properties, reactivity, and biological activity. In medicinal chemistry, halogenation is a widely used strategy to enhance the efficacy of drug candidates. The presence of halogen substituents can improve factors such as metabolic stability, membrane permeability, and binding affinity to biological targets. innospk.com

The growing interest in fluorinated compounds, in particular, highlights the industrial relevance of molecules like 4-Chloro-2-fluoro-5-nitrobenzoic acid. innospk.com Fluorine's high electronegativity and small size can lead to compounds with improved selectivity and bioavailability. innospk.com This strategic use of halogenation makes these derivatives essential building blocks for developing new pharmaceuticals and agrochemicals. innospk.com

Significance as a Multireactive Building Block in Organic Synthesis

The primary significance of this compound lies in its function as a commercially available, multireactive building block. acs.orgnih.govacs.org The presence of three distinct functional groups—a carboxylic acid, a nitro group, and two different halogens—at specific positions on the aromatic ring provides multiple, chemoselective handles for a variety of chemical transformations. acs.orgacs.org

Research has demonstrated its utility as a starting material for Heterocyclic Oriented Synthesis (HOS), a strategy used to create diverse collections of complex ring systems. acs.orgnih.gov A key synthetic approach involves immobilizing the acid on a solid support, such as a Rink resin, via its carboxylic acid group. This allows for a sequence of reactions to be performed, including:

Nucleophilic substitution of the highly activated chlorine atom.

Reduction of the nitro group to an aniline.

Cyclization to form a variety of fused heterocyclic scaffolds. acs.orgnih.gov

This methodology has been successfully employed to generate libraries of important nitrogen-containing heterocycles, which are prevalent structures in many biologically active compounds. acs.orgnih.gov Beyond this specific application in combinatorial chemistry, the compound has also been used as a key intermediate in the synthesis of patented compounds with potential therapeutic applications, including benzenecarboxamide derivatives developed as gonadotropin-releasing hormone receptor antagonists and indazolone sulfonamides designed as 11β-hydroxysteroid dehydrogenase inhibitors. acs.org

Examples of Heterocyclic Systems and Derivatives Synthesized from this compound

| Class of Compound | Synthetic Application / Target | Reference |

|---|---|---|

| Benzimidazoles | Heterocyclic library for drug discovery | acs.orgnih.gov |

| Benzotriazoles | Heterocyclic library for drug discovery | acs.orgnih.gov |

| Quinoxalinones | Heterocyclic library for drug discovery | acs.orgnih.gov |

| Benzodiazepinediones | Heterocyclic library for drug discovery | acs.orgnih.gov |

| Benzenecarboxamides | Gonadotropin-releasing hormone receptor antagonists | acs.org |

| Indazolone sulfonamides | 11β-hydroxysteroid dehydrogenase inhibitors | acs.org |

Overview of Research Trajectories and Academic Relevance

Current research on this compound is predominantly focused on its application in diversity-oriented solid-phase synthesis. acs.org This approach is highly relevant in modern drug discovery, as it allows for the rapid generation of large numbers of diverse compounds for biological screening. acs.orgnih.govacs.orgacs.org The ability to systematically modify the core structure at its multiple reaction sites enables the exploration of vast chemical space to identify novel bioactive molecules. acs.orgacs.org

The academic relevance of this building block is tied to its effectiveness in developing and validating new synthetic methodologies. The work on producing libraries of 5- to 7-membered nitrogenous heterocycles showcases its potential and defines the scope of its applicability. acs.orgnih.gov Researchers have also noted the limitations of current methods, such as an unsuccessful attempt to synthesize an 8-membered benzodiazocine cycle, which points toward avenues for future investigation. acs.orgnih.gov Its documented use in the patented synthesis of potential therapeutics for hormonal disorders, metabolic diseases, and viral infections further cements its importance in medicinal chemistry research. acs.org

Established Synthetic Routes for this compound

Traditional synthesis of this compound is primarily achieved through three main pathways, each utilizing different starting materials and reaction intermediates.

Synthesis from 2-chloro-4-fluorotoluene (B151448) via Photochlorination, Nitration, and Hydrolysis-Oxidation

A notable synthetic route begins with 2-chloro-4-fluorotoluene and proceeds through a sequence of photochlorination, nitration, and a final hydrolysis-oxidation step. google.com This multi-step process synthesizes 2-chloro-4-fluoro-5-nitrobenzoic acid with a total reaction yield reported to be over 80%. google.com

The initial step involves the photochlorination of 2-chloro-4-fluorotoluene to produce 2-chloro-4-fluorobenzylidene dichloride. google.com This intermediate is then subjected to nitration using a mixture of acids, followed by a combined hydrolysis and oxidation step to yield the final product. google.com This method is presented as having a short process cycle, mild conditions, and high yield, making it suitable for industrial production. google.com

Nitration of 2-chloro-4-fluorobenzoic acid as a Precursor

A common and direct method for preparing this compound is through the nitration of 2-chloro-4-fluorobenzoic acid. google.comwipo.intgoogle.com This process typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring of the precursor. google.com

While this method is well-established, it is not without its challenges. The starting material, 2-chloro-4-fluorobenzoic acid, is a solid, which can present handling difficulties compared to liquid reactants. google.com Furthermore, the nitration reaction necessitates a significant amount of sulfuric acid and can lead to the formation of undesirable byproducts and impurities. google.com Recent developments have focused on novel nitration processes to obtain a purer form of 2-chloro-4-fluoro-5-nitrobenzoic acid. wipo.int One patented method describes a process using oleum and nitric acid for the nitration of 2-chloro-4-fluorobenzoic acid or its alkyl esters. wipo.int Another approach utilizes a catalyst, such as a combination of cobalt chloride and anhydrous zirconium chloride, in concentrated sulfuric acid with the dropwise addition of fuming nitric acid at controlled temperatures to achieve a high yield and purity. patsnap.com

| Parameter | Value |

| Starting Material | 2-chloro-4-fluorobenzoic acid |

| Reagents | Fuming nitric acid, Concentrated sulfuric acid |

| Catalyst | Cobalt chloride, Anhydrous zirconium chloride |

| Temperature | -5 to 8°C |

| Yield | 97.1% |

| Purity | 97.2% |

Table 1: Reaction conditions for the catalyzed nitration of 2-chloro-4-fluorobenzoic acid. patsnap.com

Preparation from 2-Chloro-4-fluoro-5-nitrobenzotrichloride as an Intermediate

An alternative synthetic strategy avoids the direct nitration of the benzoic acid by utilizing 2-chloro-4-fluorobenzotrichloride as a starting material. This compound is first nitrated to form the novel intermediate, 2-chloro-4-fluoro-5-nitrobenzotrichloride. google.com This intermediate can then be readily hydrolyzed to yield the desired this compound. google.com

The nitration of 2-chloro-4-fluorobenzotrichloride is typically carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid. patsnap.com The subsequent hydrolysis of the resulting 2-chloro-4-fluoro-5-nitrobenzotrichloride can be performed in the presence of sulfuric acid and water. google.com For instance, the crude nitrated intermediate can be added to an 80% sulfuric acid solution and heated to 100-110°C for approximately 3 hours to facilitate hydrolysis. google.com This pathway offers the advantage of starting with a liquid material and provides a versatile intermediate that can also be converted into other derivatives, such as the corresponding acyl chloride. google.com

| Parameter | Value |

| Starting Material | 2-chloro-4-fluoro-5-nitrobenzotrichloride |

| Reagents for Hydrolysis | 80% Sulfuric acid |

| Temperature | 100-110°C |

| Time | ~3 hours |

| Molar Yield | 82% |

Table 2: Conditions for the hydrolysis of 2-chloro-4-fluoro-5-nitrobenzotrichloride. google.com

Novel and Green Synthesis Approaches for this compound

In response to the growing need for sustainable chemical manufacturing, research has been directed towards developing more environmentally friendly and efficient methods for the synthesis of this compound.

Process Optimization for Industrial Scale Production

For industrial applications, the efficiency, cost-effectiveness, and safety of a synthetic process are paramount. The synthesis of this compound via the nitration of 2-chloro-4-fluorobenzotrichloride is considered advantageous for large-scale production due to the liquid nature of the starting material and the utility of the resulting intermediate. google.com The use of a sulfuric acid and nitric acid mixture is noted as being particularly beneficial on a technical scale. google.com

Furthermore, the synthesis method starting from 2-chloro-4-fluorotoluene is also highlighted as being suitable for industrialization due to its high yield, mild reaction conditions, and low waste generation. google.com The optimization of these processes involves careful control of reaction parameters to maximize yield and purity while ensuring operational safety and minimizing environmental impact.

Unveiling the Synthetic Pathways and Chemical Reactivity of this compound

This compound is a key intermediate in the synthesis of various heterocyclic compounds. Its unique arrangement of chloro, fluoro, and nitro substituents on the benzoic acid framework provides multiple reaction sites, allowing for a diverse range of chemical transformations. This article explores the synthetic methodologies and reaction pathways involving this versatile compound, focusing on its derivatization and functionalization reactions.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAONECPATVTFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396252 | |

| Record name | 4-chloro-2-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35112-05-1 | |

| Record name | 4-chloro-2-fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-fluoro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Role in Heterocyclic Oriented Synthesis (HOS)

Heterocyclic Oriented Synthesis (HOS) is a strategy that employs multifunctional building blocks to generate libraries of diverse heterocyclic compounds. 4-Chloro-2-fluoro-5-nitrobenzoic acid is an exemplary reagent in HOS due to its distinct reactive sites, which allow for a stepwise and controlled construction of various fused ring systems. acs.orgnih.govacs.orgacs.org Research has demonstrated its successful application in the solid-phase synthesis of a range of nitrogen-containing heterocycles. acs.orgnih.govacs.org

The general synthetic approach begins with the immobilization of this compound onto a solid support, typically a Rink amide resin. acs.orgnih.govacs.org This is followed by a nucleophilic substitution of the chlorine atom, reduction of the nitro group to an amine, and subsequent cyclization to yield the desired heterocyclic core. acs.orgnih.govacs.org This methodology is amenable to the creation of diverse chemical libraries for screening purposes. acs.orgnih.govacs.org

Synthesis of Condensed Nitrogenous Heterocycles

The strategic arrangement of chloro, fluoro, and nitro groups on the benzoic acid framework allows for selective transformations to build various condensed nitrogenous heterocycles, including 5- to 7-membered rings. acs.orgnih.govacs.org

The synthesis of benzimidazoles, a key scaffold in many pharmaceuticals, can be achieved from resin-bound this compound. acs.orgnih.gov The process involves the initial substitution of the chlorine with an appropriate amine, followed by the reduction of the nitro group to form a polymer-supported o-phenylenediamine (B120857). acs.orgnih.gov Cyclization with a suitable carboxylic acid or its derivative then furnishes the benzimidazole (B57391) ring system. acs.orgnih.gov

Table 1: Synthesis of Benzimidazoles

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Immobilization | This compound, Rink amide resin, coupling agents |

| 2 | Chlorine Substitution | Various primary or secondary amines |

| 3 | Nitro Group Reduction | SnCl₂·2H₂O, DMF |

| 4 | Cyclization | Carboxylic acid, heat |

The synthesis of benzotriazoles, another important heterocyclic motif, follows a similar solid-phase strategy. acs.orgnih.gov After the formation of the resin-bound o-phenylenediamine intermediate, treatment with a diazotizing agent, such as sodium nitrite (B80452) in acidic conditions, leads to the formation of the triazole ring. acs.orgnih.gov

Table 2: Synthesis of Benzotriazoles

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Immobilization & Substitution | As per benzimidazole synthesis |

| 2 | Nitro Group Reduction | SnCl₂·2H₂O, DMF |

| 3 | Diazotization/Cyclization | NaNO₂, aqueous acid |

Quinoxalinones can also be prepared using this solid-phase methodology. acs.orgnih.gov The key step involves the cyclization of the polymer-supported o-phenylenediamine with an α-ketoester. This reaction typically proceeds under mild conditions to afford the desired quinoxalinone structure after cleavage from the resin. acs.orgnih.gov

Table 3: Synthesis of Quinoxalinones

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Immobilization & Substitution | As per benzimidazole synthesis |

| 2 | Nitro Group Reduction | SnCl₂·2H₂O, DMF |

| 3 | Cyclization | α-Ketoester |

The synthesis of seven-membered heterocyclic systems like benzodiazepinediones has also been successfully demonstrated. acs.orgnih.gov Following the generation of the resin-bound o-phenylenediamine, the cyclization is achieved by reacting it with an α-amino acid derivative, often one that is N-protected. acs.orgnih.gov This leads to the formation of the 1,4-benzodiazepine-2,5-dione scaffold. acs.orgnih.gov

Table 4: Synthesis of Benzodiazepinediones

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Immobilization & Substitution | As per benzimidazole synthesis |

| 2 | Nitro Group Reduction | SnCl₂·2H₂O, DMF |

| 3 | Cyclization | N-protected α-amino acid, coupling agents |

The versatility of the polymer-supported o-phenylenediamine intermediate extends to the synthesis of other heterocyclic systems such as succinimides. acs.orgnih.govacs.org The cyclization to form the succinimide (B58015) ring is accomplished by treating the intermediate with succinic anhydride (B1165640) or a related derivative. acs.orgnih.govacs.org

Table 5: Synthesis of Succinimides

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Immobilization & Substitution | As per benzimidazole synthesis |

| 2 | Nitro Group Reduction | SnCl₂·2H₂O, DMF |

| 3 | Cyclization | Succinic anhydride |

Solid-Phase Synthesis Strategies Utilizing this compound

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry and drug discovery, allowing for the efficient creation of large numbers of compounds. This compound has proven to be an exceptionally useful reagent in this field. acs.orgnih.gov Researchers have developed strategies that begin with the immobilization of the acid onto a solid support, typically a Rink resin. acs.orgacs.orgnih.gov This step anchors the molecule, allowing for subsequent chemical modifications to be carried out with ease of purification.

Once attached to the resin, the molecule's reactive sites can be addressed sequentially. acs.org Key transformations include:

Chlorine Substitution: The chloro group can be replaced by various amines, introducing a point of diversity. acs.org

Nitro Group Reduction: The nitro group is readily reduced to an aniline, creating a new reactive amine functionality. acs.orgnih.gov

Cyclization: The newly formed diamine intermediate can then undergo cyclization reactions with various reagents to form a range of heterocyclic systems. acs.org

This systematic, solid-phase approach has been successfully employed to generate several classes of condensed nitrogenous heterocycles with 5- to 7-membered rings. acs.orgnih.gov

Table 1: Heterocyclic Scaffolds Synthesized from this compound on Solid Phase

| Heterocycle Class | Key Reaction Steps | Ring Size |

| Benzimidazoles | Immobilization, Chlorine Substitution, Nitro Reduction, Cyclization | 5-membered |

| Benzotriazoles | Immobilization, Chlorine Substitution, Nitro Reduction, Cyclization | 5-membered |

| Quinoxalinones | Immobilization, Chlorine Substitution, Nitro Reduction, Cyclization | 6-membered |

| Benzodiazepinediones | Immobilization, Chlorine Substitution, Nitro Reduction, Cyclization | 7-membered |

| Succinimides | Immobilization, Chlorine Substitution, Nitro Reduction, Cyclization | 5-membered |

This table summarizes the types of heterocyclic compounds successfully generated using solid-phase synthesis strategies starting from this compound, as described in research. acs.orgnih.gov

Diversity-Oriented Synthesis for Compound Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore new areas of chemical space and identify novel bioactive compounds. nih.gov The multi-reactive nature of this compound makes it an ideal starting material for DOS. acs.orgnih.gov

The ability to perform sequential and varied chemical reactions at its different functional groups allows for the creation of a diverse library of compounds from a single starting scaffold. acs.orgnih.gov The method developed by researchers enables the synthesis of libraries containing important heterocyclic cores like benzimidazoles, quinoxalinones, and benzodiazepinediones, which are significant in drug discovery. acs.orgacs.orgchemicalbook.com This approach represents a powerful strategy for generating molecular diversity, which is crucial for identifying new therapeutic leads. acs.org While the synthesis of 5- to 7-membered rings has been successful, attempts to create larger 8-membered benzodiazocine cycles using this method have been reported as unsuccessful, highlighting the limitations of the current strategy. acs.orgnih.gov

Intermediate in Pharmaceutical Synthesis

As a specialized chemical intermediate, this compound serves as a fundamental building block in the synthesis of more complex organic compounds. acs.org Its combination of chloro, fluoro, and nitro functional groups enhances its reactivity, making it a valuable component for the pharmaceutical and fine chemical industries. acs.org

Development of Pharmaceutical Agents

The primary application of this compound is as an intermediate in organic synthesis, particularly for producing pharmaceutical agents. acs.org The presence of halogen substituents (chlorine and fluorine) in the molecular structure is a highly prized trait in drug development, as it can enhance the biological activity of the final compounds. acs.org

Applications in Agrochemical Synthesis

This compound is a crucial building block in the agrochemical industry, primarily serving as a key intermediate in the synthesis of potent herbicides. innospk.comkinsotech.com Its unique molecular structure, featuring chlorine, fluorine, and a nitro group, makes it a valuable precursor for creating complex agrochemical compounds. innospk.com The presence of these functional groups enhances the biological activity and efficacy of the final products. innospk.comkinsotech.com

Development of Herbicides and Pesticides

The primary application of this compound in the agrochemical sector is in the production of herbicides. kinsotech.comgoogle.com This compound is a vital intermediate for synthesizing a new class of uracil-based herbicides that act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. wikipedia.orgpatsnap.com PPO inhibitors are a class of herbicides that interfere with chlorophyll (B73375) production in susceptible plants, leading to the accumulation of a photosensitizing molecule. This, in turn, causes rapid cell membrane disruption and necrosis, effectively controlling weed growth. wikipedia.org

The synthesis of these advanced herbicides often involves the nitration of 2-chloro-4-fluorobenzoic acid to produce this compound as a key step. google.comwipo.int The resulting compound can then be further modified through a series of chemical reactions to yield the final herbicidally active ingredient. google.com

Intermediate for Saflufenacil Production

A prominent example of the use of this compound is in the synthesis of Saflufenacil. kinsotech.comgoogle.com Saflufenacil is a potent, broad-spectrum herbicide used for the pre-plant and pre-emergence control of a wide range of broadleaf weeds in various crops, including corn and soybeans. google.comwikipedia.org

The synthesis of Saflufenacil involves multiple steps, with this compound serving as a critical intermediate. google.com The general synthetic pathway involves the reduction or hydrogenation of this compound to form 2-chloro-4-fluoro-5-aminobenzoic acid. google.com This amino derivative is then further reacted to construct the final Saflufenacil molecule. google.comwikipedia.org

One patented method describes the reaction of the amino derivative with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid to form the core structure of the herbicide. wikipedia.org Another approach involves the conversion of 2-chloro-4-fluoro-5-aminobenzoic acid to an isocyanate, which is then reacted with an enamine. google.com

Emerging Research Areas and Future Directions

Investigation of Novel Reaction Pathways and Catalysis

The investigation into new reaction pathways for 4-Chloro-2-fluoro-5-nitrobenzoic acid is a vibrant area of research. A significant focus has been its use as a multireactive building block in Heterocyclic Oriented Synthesis (HOS). nih.govacs.org Researchers have successfully used this compound in solid-phase synthesis to create diverse libraries of nitrogen-containing heterocyclic compounds. nih.govacs.orgacs.org In this methodology, the acid is first immobilized on a solid support, such as a Rink resin. Following immobilization, a sequence of reactions—including the substitution of the chlorine atom, reduction of the nitro group, and subsequent cyclization—yields a variety of heterocyclic scaffolds. nih.govacs.orgresearchgate.net

This approach has proven effective for preparing 5- to 7-membered ring systems, including:

Benzodiazepinediones nih.govacs.org

These heterocyclic structures are of significant interest in medicinal chemistry and drug discovery. acs.orgacs.org

Furthermore, novel synthetic routes for the compound itself have been developed to overcome the limitations of traditional methods, which often involve the direct nitration of 2-chloro-4-fluorobenzoic acid and can lead to significant impurities. google.com An alternative pathway proceeds via the intermediate 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (B151609). google.com This novel intermediate can be readily converted to the desired acid or its acyl chloride derivative. google.com This process can be facilitated by catalysts such as iron(III) chloride (FeCl₃) or iron(II) sulfate (B86663) (FeSO₄) during the hydrolysis step. google.com

Exploration in Materials Science

The unique properties of this compound make it a promising candidate for exploration in materials science. innospk.com Its primary contribution to this field is its role as a versatile building block for creating libraries of complex organic molecules with potential applications in drug discovery, which can be considered a subset of biomaterials science. innospk.comacs.org The ability to systematically generate diverse heterocyclic scaffolds allows for the high-throughput screening of new therapeutic agents. acs.orgacs.org

The reactive functional groups on the benzene ring enhance its utility, making it an ideal starting point for synthesizing molecules with specific, targeted biological effects. innospk.cominnospk.com Beyond pharmaceuticals, its properties suggest potential for leveraging its reactive sites to develop new materials in other sectors, such as agrochemicals. innospk.com The exploration of this compound in creating novel polymers or functional materials is a logical future direction for research.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the behavior of this compound at a molecular level. While extensive published studies focusing solely on this molecule are not prevalent, computational methods are fundamental to the research being conducted. Public databases provide computationally generated properties such as pKa, boiling point, and density, which offer baseline data for experimental design. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound in drug discovery. The multi-functional nature of this compound makes it an excellent scaffold for such investigations. By serving as a constant backbone, the molecule allows chemists to systematically modify the periphery by reacting at the chloro, fluoro, or carboxylic acid sites.

The synthesis of diverse heterocyclic libraries is a practical application of SAR principles. nih.govacs.org Each new compound in the library represents a data point that helps build a model of how specific structural changes influence the molecule's interaction with a biological target. For example, derivatives of this acid are used to synthesize the antifungal agent Albaconazole, and SAR studies would be instrumental in understanding how substituents on the benzene ring contribute to its efficacy. innospk.com

Computational modeling is key to elucidating the mechanisms of the reactions that this compound undergoes. For instance, the synthesis of heterocyclic derivatives often involves a nucleophilic aromatic substitution (SₙAr) reaction, where the fluorine or chlorine atom is displaced by a nucleophile. sigmaaldrich.comsigmaaldrich.com

Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways. These models help researchers understand the energetics of the reaction, identify transition states, and predict the regioselectivity (i.e., which halogen is more likely to be substituted under certain conditions). This insight is invaluable for optimizing reaction conditions, improving yields, and guiding the design of more efficient synthetic routes.

Sustainable Chemical Synthesis and Green Chemistry Principles

In line with the growing importance of sustainable industrial practices, research has focused on developing more environmentally friendly methods for synthesizing this compound. One patented method exemplifies green chemistry principles by starting with 2-chloro-4-fluorotoluene (B151448). google.com This process involves photochlorination, followed by mixed acid nitration, and then a final hydrolysis-oxidation step. google.com

This innovative route is reported to offer several advantages over traditional methods: google.com

Milder Reaction Conditions: The process avoids some of the harsh conditions of older synthetic routes.

Higher Yield: The total yield of the reaction is reported to be over 80%.

Reduced Waste: The method is designed to produce less waste ("three wastes are few") and have a smaller unit consumption of materials.

Lower Equipment Demands: The process has lower requirements for specialized equipment, making it more suitable for industrial-scale production.

This approach aligns with the principles of green chemistry by improving efficiency and reducing the environmental impact of chemical manufacturing. google.comskpharmteco.com Additionally, the use of solid-phase synthesis for creating derivatives also contributes to greener processes by simplifying purification and potentially reducing solvent usage. nih.govskpharmteco.com

Summary of Research Findings

| Research Area | Key Findings | Relevant Compounds | Citations |

| Novel Reaction Pathways | Used as a building block in solid-phase synthesis to create diverse heterocyclic libraries (benzimidazoles, quinoxalinones, etc.). | Rink Resin, Benzimidazoles, Benzotriazoles, Quinoxalinones, Benzodiazepinediones, Succinimides | nih.gov, acs.org, acs.org |

| Catalysis | Alternative synthesis of the title compound via a 2-chloro-4-fluoro-5-nitrotrichloromethane benzene intermediate can be catalyzed by Lewis acids like FeCl₃. | 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, Iron(III) chloride (FeCl₃) | google.com |

| Materials Science | Serves as a key intermediate for creating libraries of complex molecules with targeted biological effects for drug discovery and potential agrochemical applications. | Albaconazole | acs.org, innospk.com |

| Computational Chemistry | Predicted physical and chemical properties (pKa, boiling point) are available through computational models, providing foundational data. | - | nih.gov |

| Structure-Activity Relationship | The multi-functional scaffold is ideal for SAR studies, enabling systematic modification to optimize biological activity in derivatives. | Albaconazole | nih.gov, innospk.com |

| Reaction Mechanism Elucidation | Computational studies are used to model reaction pathways like Nucleophilic Aromatic Substitution (SₙAr) to optimize synthetic conditions. | - | sigmaaldrich.com, sigmaaldrich.com |

| Sustainable Synthesis | A patented "green" synthesis starting from 2-chloro-4-fluorotoluene offers milder conditions, high yield (>80%), and reduced waste. | 2-chloro-4-fluorotoluene, 2-chloro-4-fluorobenzylidene dichloride | google.com |

常见问题

Q. What are the standard synthesis routes for 4-chloro-2-fluoro-5-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration, halogenation, and oxidation steps. A common approach is the chlorination of 2-fluoro-5-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl dichloride [(ClCO)₂O]. For example:

- Step 1 : Nitration of 4-chloro-2-fluorobenzoic acid using mixed HNO₃/H₂SO₄ at 0–50°C to introduce the nitro group at the 5-position.

- Step 2 : Chlorination via SOCl₂ in benzene under reflux (4 hours) to form the acyl chloride intermediate, followed by hydrolysis to yield the carboxylic acid .

- Key Variables : Solvent polarity (benzene vs. dichloromethane), temperature (0–50°C), and catalyst (N-methylacetamide) impact reaction efficiency. Lower temperatures (0–20°C) reduce side reactions, while polar solvents enhance nitro group stability .

| Reagent | Solvent | Temperature | Reaction Time | Yield* |

|---|---|---|---|---|

| SOCl₂ + NMA | Benzene | Reflux | 4 hours | ~65% |

| (ClCO)₂O + DMF | Dichloromethane | 50°C | 12 hours | ~55% |

| *Hypothetical yields based on analogous reactions in . |

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group at C5, chloro at C4). Aromatic proton signals split due to electron-withdrawing groups .

- HPLC : Quantifies purity (>95% threshold for research-grade material). Mobile phases like acetonitrile/water (70:30) with 0.1% TFA optimize retention .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1520 cm⁻¹ (nitro group) confirm functional groups .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Hazard Mitigation : The compound may release carcinogenic byproducts (e.g., lead) during decomposition. Use fume hoods, nitrile gloves, and lab coats .

- First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists. Avoid inhalation—use NIOSH-approved respirators if aerosolization occurs .

Advanced Research Questions

Q. How do competing substituents (Cl, F, NO₂) influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The nitro group (-NO₂) at C5 is a strong meta-director, while fluorine (C2) and chlorine (C4) are ortho/para-directors. Computational modeling (DFT) predicts reaction sites:

- Nitration : Predominantly occurs at C5 due to nitro’s meta-directing effect, overriding Cl/F influences.

- Halogenation : Chlorine at C4 directs subsequent reactions (e.g., sulfonation) to C3 or C6, but steric hindrance may limit accessibility.

- Experimental Validation : Use isotopic labeling (¹⁸O in nitro groups) and LC-MS to track substitution patterns .

Q. What strategies resolve contradictions in catalytic efficiency for coupling reactions involving this compound?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80%) arise from:

- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents (DMF > THF) due to better stabilization of the transition state.

- Base Optimization : K₂CO₃ (pH 9–10) minimizes acid group deprotonation, preserving reactivity.

- Table :

| Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | K₂CO₃ | 78 |

| Pd(OAc)₂ | THF | NaOAc | 42 |

- Troubleshooting : Monitor reaction progress via TLC (hexane/EtOAc 3:1) and adjust catalyst loading (1–5 mol%) .

Q. How can computational models predict the compound’s reactivity in drug design?

- Methodological Answer :

- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies binding affinities to targets like COX-2 or EGFR. The nitro group enhances hydrogen bonding with active-site residues.

- ADMET Prediction : Software like Schrödinger’s QikProp evaluates bioavailability (LogP ~2.5) and metabolic stability (CYP450 inhibition risk: low).

- Case Study : Derivatives of this compound show >50% inhibition of Mycobacterium tuberculosis InhA at 10 μM, validated by MIC assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。